Unique Tyr9-for-His Substitution Confers a Structurally Singular Decapeptide Not Found in Any Other Endogenous Melanocortin
The decapeptide H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH carries a tyrosine residue at position 9 (the N-terminal position of the decapeptide, corresponding to position 9 of porcine beta-MSH). In every other known beta-MSH, beta-LPH, alpha-MSH, and ACTH sequence across multiple species, this position is occupied by histidine . This represents a qualitatively unique structural feature: no other naturally occurring melanocortin peptide has been reported with a tyrosine at this locus .
| Evidence Dimension | Amino acid identity at position immediately preceding the His-Phe-Arg-Trp common core sequence (position 9 of porcine beta-MSH) |
|---|---|
| Target Compound Data | Tyrosine (Tyr, Y) |
| Comparator Or Baseline | Histidine (His, H) in all porcine, human, bovine, ovine, and rodent beta-MSH, beta-LPH, alpha-MSH, and ACTH sequences (cross-species conservation) |
| Quantified Difference | Qualitative difference: Tyr vs. His; no known natural precedent for Tyr at this position in any melanocortin peptide |
| Conditions | Sequence alignment of melanocortin peptides from multiple vertebrate species; confirmed by Edman degradation and solid-phase synthesis of the natural isolate |
Why This Matters
This singular structural feature makes the compound irreplaceable for studies probing how the His→Tyr substitution alters melanocortin receptor binding, signal transduction, and in vivo bioactivity relative to canonical melanocortins; no generic beta-MSH or alpha-MSH fragment can substitute for this unique sequence.
- [1] Schally AV, Chang RC, Huang WY, Coy DH, Kastin AJ, Redding TW. Isolation, structure, biological characterization, and synthesis of beta-[Tyr9]melanotropin-(9-18) decapeptide from pig hypothalami. Proc Natl Acad Sci U S A. 1980;77(7):3947-3951. doi:10.1073/pnas.77.7.3947 View Source
